molecular formula C16H14N4O B12157100 N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

Cat. No.: B12157100
M. Wt: 278.31 g/mol
InChI Key: VUMPHXAZGURFGC-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.

    Cyclopropyl Substitution:

    Pyridine Carboxamide Formation: The final step involves coupling the benzimidazole derivative with pyridine-2-carboxylic acid or its activated derivative (such as an acid chloride) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its benzimidazole core is known for binding to various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Benzimidazole derivatives have shown promise in treating infections, cancer, and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)pyridine-2-carboxamide: Similar structure but lacks the cyclopropyl group.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide: Similar structure but with a benzamide group instead of pyridine carboxamide.

Uniqueness

The presence of the cyclopropyl group in N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C16H14N4O/c21-16(13-3-1-2-8-17-13)18-11-6-7-12-14(9-11)20-15(19-12)10-4-5-10/h1-3,6-10H,4-5H2,(H,18,21)(H,19,20)

InChI Key

VUMPHXAZGURFGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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